Darsidomine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(2R,6S)-2,6-dimethylpiperidin-1-yl]-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-7-4-3-5-8(2)13(7)12-6-9(10)14-11-12/h6-8,10H,3-5H2,1-2H3/t7-,8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBUFAXMBDEROK-OCAPTIKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1[N+]2=CC(=N)O[N-]2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](N1[N+]2=CC(=N)O[N-]2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137500-42-6 | |
| Record name | Darsidomine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137500426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DARSIDOMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00I7BI3BB7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations of Darsidomine and Analogues
De Novo Synthesis of the Sydnonimine Core Structure
The sydnonimine core structure, a key component of Darsidomine, is typically synthesized through a nitrosation-cyclization pathway starting from N-substituted amino nitriles. researchgate.netmdpi.com
Nitrosation-Cyclization Pathways for Sydnonimine Formation
The standard method for synthesizing N3-substituted sydnone (B8496669) imines involves the nitrosation of corresponding amino nitriles, followed by cyclization to form the mesoionic heterocycle. researchgate.netmdpi.com This process generally begins with the reaction of an N-substituted glycinonitrile with nitrous acid. wright.edu The cyclization mechanism involves the protonation of the cyano group's nitrogen atom, ultimately leading to the formation of the sydnonimine salt. wright.edu However, this cyclization is reversible and can undergo ring cleavage depending on the reaction conditions, such as solvent and pH. researchgate.netmdpi.com To enhance stability, the resulting sydnone imines are often converted into salts or exo-N-substituted derivatives. researchgate.netmdpi.com
An alternative variation of this method involves nitrosation under neutral conditions using isoamyl nitrite (B80452) in diethyl ether, followed by cyclization with dry HCl gas. wright.edu This "one-pot" method can produce sydnonimine salts in high yield under mild conditions and avoids the isolation of potentially carcinogenic N-nitroso species. wright.edu
Synthetic Innovations for Enhanced Yield and Purity
Innovations in sydnonimine synthesis have focused on improving yield and purity and avoiding the handling of hazardous intermediates. Mechanochemical approaches, such as ball-milling, have been explored for the efficient synthesis of sydnone derivatives, including iminosydnones. researchgate.net This method can reduce solvent usage, improve selectivity and purity, minimize degradation during purification, and lead to higher yields of target molecules. researchgate.net
Another approach involves the NOBF4-mediated nitrosation-cyclization sequence of α-amino nitriles. researchgate.net This method offers a direct route to the sydnone imine scaffold, excludes the formation of carcinogenic N-nitrosamines, and has a broad substrate scope, allowing for the preparation of substituted sydnone imines. researchgate.net
Regioselective Functionalization for this compound Synthesis
Regioselective functionalization is crucial for attaching the specific substituents to the sydnonimine core to synthesize this compound.
Introduction of the Substituted Piperidino Moiety
The chemical structure of this compound includes a cis-2,6-dimethylpiperidino substituent attached to the sydnonimine backbone. ontosight.ai The introduction of piperidine (B6355638) moieties into molecules is a significant area in organic synthesis due to their prevalence in pharmaceuticals. mdpi.comnih.gov Recent advances in piperidine synthesis include methods like intramolecular reductive hydroamination/cyclization cascades of alkynes and hydrogenation/reduction of substituted pyridines. mdpi.com Novel modular strategies combining biocatalytic carbon-hydrogen oxidation and radical cross-coupling have also been developed to simplify the synthesis of complex piperidines. news-medical.net While the specific details for the introduction of the cis-2,6-dimethylpiperidino group in this compound synthesis are not explicitly detailed in the provided search results, these general methods for piperidine functionalization and synthesis highlight the types of strategies that would be employed. Regioselective functionalization techniques, such as directed C-H functionalization, are often necessary to ensure the substituent is attached at the desired position on the core structure. researchgate.netmdpi.comnih.govnih.gov
Stereochemical Considerations in this compound Synthesis
This compound features a cis-2,6-dimethylpiperidino substituent, indicating specific stereochemical requirements for its synthesis. ontosight.ai Controlling stereochemistry during synthesis is essential for producing the desired isomer with the correct biological activity. youtube.comnih.govnih.gov Strategies for achieving stereoselectivity in organic synthesis include the use of existing stereocenters to influence the formation of new ones (diastereoselectivity) and the introduction of chiral elements (e.g., chiral auxiliaries or catalysts) to favor the formation of one enantiomer over the other (enantioselectivity). youtube.com While the specific stereochemical control methods used in this compound synthesis are not detailed in the search results, the presence of the cis- configuration in the piperidine ring implies that synthetic routes must address and control the relative stereochemistry of the methyl substituents at the 2 and 6 positions.
Strategies for Chemical Modification and Prodrug Design
Synthesis of this compound Precursors and Active Metabolites (e.g., Pirsidomine)
The standard synthetic route to N³-substituted sydnonimines involves the nitrosation of corresponding α-amino nitriles followed by cyclization mdpi.com. This method is a foundational approach for accessing the sydnonimine core structure.
A more recent and effective approach for assembling the sydnonimine scaffold, particularly in the context of synthesizing double nitric oxide donors, utilizes NOBF₄-mediated nitrosation-cyclization of α-aminonitriles zioc.ruresearchgate.netrsc.org. This method offers advantages such as avoiding the formation of carcinogenic N-nitrosamine intermediates and demonstrating compatibility with a wide range of initial substrates zioc.ruresearchgate.net. This approach allows for the synthesis of fully substituted sydnonimines, which can be linked to other chemical moieties zioc.ruresearchgate.net.
Pirsidomine is a related sydnonimine compound, described as 3-(cis-2,6-dimethylpiperidino)-N-(4-methoxybenzoyl)-sydnonimine google.com. Its structure incorporates the sydnonimine scaffold with a cis-2,6-dimethylpiperidino substituent, similar to this compound, but with an additional N-substitution on the imine nitrogen google.com. Pirsidomine has been investigated for its vasodilating and nitric oxide-donating properties hodoodo.com. Some research suggests pirsidomine may be an active hydrolyzed form or metabolite related to this compound or molsidomine (B1677406) rsc.orgresearchgate.netresearchgate.net.
While specific detailed synthetic schemes for this compound itself were not extensively detailed in the provided results, the general methods for synthesizing N³-substituted sydnonimines from amino nitriles are applicable to creating the core structure found in this compound and pirsidomine mdpi.comzioc.ruresearchgate.net. The introduction of the specific cis-2,6-dimethylpiperidino substituent would be achieved by using the corresponding substituted amino nitrile in the cyclization reaction.
Development of Hybrid Molecules Incorporating the Sydnonimine Scaffold
The sydnonimine scaffold's ability to release nitric oxide under physiological conditions has led to its incorporation into various hybrid molecules to achieve multi-functional compounds zioc.ruresearchgate.netresearchgate.netnih.gov. This strategy aims to combine the NO-donating properties of the sydnonimine with other desired pharmacological activities.
One area of development involves creating hybrid structures that act as double nitric oxide donors. For instance, hybrid molecules consisting of both furoxan and sydnonimine fragments have been synthesized zioc.ruresearchgate.net. These compounds, obtained through methods like the NOBF₄-mediated nitrosation-cyclization of α-aminonitriles, have shown promising ability to release NO over a range of concentrations zioc.ruresearchgate.net.
Another approach focuses on developing hybrid molecules with both NO-donating and antioxidant properties. An example is compound SA-2, a hybrid molecule containing a sydnonimine and a TEMPOL (a stable free radical with antioxidant activity) moiety researchgate.netnih.gov. This dual-acting compound was designed to provide therapeutic levels of NO while also scavenging reactive oxygen species, demonstrating potential for treating conditions like peripheral arterial diseases researchgate.netnih.gov.
Furthermore, the sydnonimine scaffold has been incorporated into hybrid molecules with other pharmacologically active fragments, such as purine (B94841) or melaminophenyl groups, for the exploration of new therapeutic agents, including potential trypanocidal compounds researchgate.net. The development of these hybrid molecules often involves the functionalization of the sydnonimine core through reactions at different positions of the ring system mdpi.com.
These examples highlight the versatility of the sydnonimine scaffold as a building block for the rational design and synthesis of novel hybrid molecules with enhanced or multiple biological activities.
Elucidation of Darsidomine S Molecular and Cellular Mechanisms of Action
Investigation of Darsidomine's Primary Molecular Targets
Unlike receptor-agonist drugs, this compound's therapeutic effects are mediated by the small, highly reactive nitric oxide molecule it produces. Therefore, its primary molecular target is not a cell surface receptor but an intracellular enzyme.
The nitric oxide released from this compound's active metabolite does not bind to a classical cell-surface receptor. Instead, the principal molecular target for NO in the context of vascular homeostasis is the enzyme soluble guanylate cyclase (sGC) . nih.gov This enzyme is a heterodimer containing a ferrous (Fe²⁺) heme prosthetic group, which serves as the binding site for NO. The interaction is highly specific; when NO binds to this heme moiety, it induces a conformational change in the sGC enzyme, leading to its activation.
The activation of sGC is the pivotal event in the signaling cascade responsible for the vasodilatory effects of this compound.
Activation of Soluble Guanylate Cyclase (sGC): The binding of NO to the heme component of sGC increases the enzyme's catalytic activity by several hundred-fold. Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). nih.gov
Downstream cGMP Signaling: The resulting elevation in intracellular cGMP levels activates cGMP-dependent protein kinase (PKG). PKG, in turn, phosphorylates several downstream protein targets within the vascular smooth muscle cell.
Modulation of Phosphodiesterases (PDEs): The cGMP signal is terminated by the action of phosphodiesterases, particularly PDE5, which hydrolyze cGMP to the inactive GMP. libretexts.org The sustained production of cGMP by NO-stimulated sGC effectively counteracts the activity of PDEs, maintaining a state of elevated cGMP and prolonged vasodilation.
Cellular Responses to this compound-Derived Nitric Oxide
The biochemical cascade initiated by the activation of sGC translates into distinct and significant physiological responses at the cellular level, particularly within the vasculature. The primary response is the relaxation of vascular smooth muscle cells.
The activation of PKG by cGMP leads to:
Reduction of Intracellular Calcium (Ca²⁺): PKG phosphorylates and activates the plasma membrane Ca²⁺-ATPase pump, which actively extrudes calcium from the cell. It also inhibits Ca²⁺ influx through L-type calcium channels.
Myosin Light Chain Dephosphorylation: The decrease in intracellular Ca²⁺ levels leads to the inactivation of calmodulin and myosin light chain kinase (MLCK). This results in the dephosphorylation of the myosin light chain.
Smooth Muscle Relaxation: The dephosphorylation of myosin light chains prevents the formation of cross-bridges between actin and myosin filaments, leading to the relaxation of the smooth muscle cell and, consequently, vasodilation. nasa.gov
Beyond vasodilation, NO derived from sydnonimines has been shown to inhibit vascular smooth muscle cell proliferation. physiology.orgpurdue.edu This anti-proliferative effect is a key aspect of vascular homeostasis and suggests a role in modulating the vascular response to injury. physiology.org
Intracellular Signaling Cascades in Vascular Smooth Muscle Cells
The principal mechanism of action of this compound in vascular smooth muscle cells revolves around the nitric oxide (NO) signaling pathway. As a sydnonimine, this compound is metabolized to its active form, which then releases NO. This released NO diffuses into the vascular smooth muscle cells and activates soluble guanylate cyclase (sGC). The activation of sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).
The subsequent rise in intracellular cGMP levels leads to the activation of cGMP-dependent protein kinase G (PKG). PKG, in turn, phosphorylates several downstream targets, culminating in a decrease in intracellular calcium concentrations and myosin light chain dephosphorylation, which ultimately results in vasodilation.
While the general pathway of NO-mediated vasodilation is well-established for sydnonimines, specific in-depth studies detailing the entire cascade initiated by this compound are limited. However, research has shown that this compound (referred to as CAS 754 in one study) can inhibit the proliferation of vascular smooth muscle cells and reduce basal total protein synthesis. This suggests that beyond its immediate vasodilatory effects, this compound may also influence longer-term vascular remodeling processes.
Table 1: Effects of this compound on Vascular Smooth Muscle Cell Proliferation and Protein Synthesis
| Parameter | Effect of this compound (CAS 754) |
| Cell Proliferation | Significant Inhibition (-17+/-2% vs control) |
| Basal Total Protein Synthesis | Significant Inhibition (-65+/-7% vs control) |
| Basal Collagen Type I Levels | Significant Inhibition (-39+/-6% vs control) |
| Basal Collagen Type III Levels | No Significant Effect |
Endothelium-Independent Mechanisms of Action
A key characteristic of this compound's mechanism of action is its ability to induce vasodilation independently of the vascular endothelium. Unlike many endogenous vasodilators that rely on the endothelium to produce NO, this compound acts as a direct donor of NO to the vascular smooth muscle cells.
This endothelium-independent action is clinically significant, particularly in conditions where endothelial function is impaired, such as in atherosclerosis or diabetes. In such disease states, the ability of the endothelium to produce NO in response to various stimuli is compromised. This compound, by bypassing the need for endothelial NO synthesis, can still effectively induce vasodilation and improve blood flow.
The direct donation of NO to the smooth muscle cells ensures that the subsequent signaling cascade, involving the activation of sGC and the production of cGMP, can proceed even in the presence of endothelial dysfunction. This direct mechanism of action underscores the therapeutic potential of this compound in a broad range of cardiovascular diseases characterized by impaired endothelial function.
Mechanistic Basis of Anti-Ischemic Activity in Preclinical Models
The anti-ischemic properties of this compound are a direct consequence of its vasodilatory effects, which lead to improvements in myocardial perfusion and a reduction in cardiac workload.
Cellular Adaptations to Improved Microcirculation
While preclinical studies specifically detailing the cellular adaptations to improved microcirculation following this compound administration are not extensively available, the known effects of nitric oxide donors in ischemic settings provide a basis for understanding its likely mechanisms. By inducing vasodilation, this compound is expected to enhance blood flow within the coronary microcirculation. This improvement in perfusion of ischemic tissues would lead to several beneficial cellular adaptations:
Increased Oxygen and Nutrient Supply: Enhanced blood flow delivers more oxygen and essential nutrients to cardiomyocytes deprived during an ischemic event.
Removal of Metabolic Waste: Improved circulation facilitates the washout of accumulated metabolic byproducts, such as lactate, which can be detrimental to cell function.
These adaptations at the cellular level collectively contribute to the alleviation of myocardial ischemia and the preservation of cardiac tissue.
Molecular Pathways Involved in Cardioprotective Effects
The cardioprotective effects of this compound are intrinsically linked to the molecular pathways activated by nitric oxide and the subsequent increase in cGMP. While specific studies on this compound's cardioprotective molecular pathways are limited, the established roles of the NO-cGMP pathway in cardioprotection allow for a reasoned extrapolation of its mechanisms.
The primary molecular pathway involves the activation of protein kinase G (PKG) by cGMP. Activated PKG can exert cardioprotective effects through several mechanisms, including:
Modulation of Ion Channels: PKG can phosphorylate various ion channels, leading to the opening of ATP-sensitive potassium (K-ATP) channels in the mitochondria and sarcolemma. This can help to preserve cellular energy homeostasis and reduce calcium overload during ischemia-reperfusion injury.
Inhibition of Apoptosis: The NO-cGMP-PKG pathway has been shown to inhibit apoptotic signaling cascades, thereby protecting cardiomyocytes from programmed cell death, a common feature of ischemic injury.
Anti-inflammatory Effects: Nitric oxide can modulate inflammatory responses, which play a significant role in the pathophysiology of myocardial ischemia and reperfusion injury.
It is important to note that while these pathways are well-established for nitric oxide donors in general, further research is needed to specifically delineate the precise molecular mechanisms underlying the cardioprotective effects of this compound.
Preclinical Data for this compound in Specified Pharmacological Models Remains Undocumented in Publicly Available Literature
Following a comprehensive search for preclinical pharmacological data on the chemical compound this compound, no specific research findings corresponding to the requested detailed outline were found in the available scientific literature. The inquiry sought to detail this compound's activity in a range of in vitro and in vivo model systems, including its effects on vascular reactivity in isolated tissues, its impact on cellular responses in culture, its pharmacodynamic profile from biochemical assays, and its cardiovascular effects in rodent models.
The requested sections and subsections for the article are listed below:
Preclinical Pharmacological Investigations and Model Systems4.1. in Vitro Characterization of Darsidomine Activity
In Vivo Pharmacological Evaluation in Animal Models
Rodent Models for Cardiovascular Assessment (e.g., rat foot edema, hypertensive rats)
Despite targeted searches for studies investigating Darsidomine within these specific experimental contexts, no publications, data tables, or detailed research findings were identified. The available information describes these pharmacological models and methods in general terms or in the context of other chemical compounds, but does not provide data specific to this compound.
Consequently, it is not possible to generate a scientifically accurate and informative article that adheres to the user's strict outline and content requirements, as this would necessitate the fabrication of data. The creation of an article focusing solely on this compound's preclinical pharmacology as specified is unachievable based on currently accessible information.
Table of Compounds Mentioned
Non-Rodent Models for Systemic Pharmacological Evaluation (e.g., anesthetized dogs)
The anesthetized dog model has been instrumental in characterizing the systemic hemodynamic effects of sydnonimine-class compounds, including the parent molecules of this compound. These non-rodent models allow for detailed investigation of cardiovascular parameters that are more translatable to human physiology than those from rodent studies.
In studies on anesthetized mongrel dogs, Molsidomine (B1677406), a prodrug of this compound, demonstrated a significant and sustained decrease in arterial blood pressure. nih.gov This effect was accompanied by a long-lasting reduction in both left ventricular end-diastolic pressure (LVEDP) and mean pulmonary artery pressure, key indicators of cardiac preload. nih.gov Concurrently, measurements using ultrasonic techniques revealed a decrease in left ventricular end-systolic and end-diastolic volumes. nih.gov Notably, even at high doses, the compound did not alter left ventricular contractility, as assessed by parameters such as dp/dt max. nih.gov These findings suggest that the primary hemodynamic action is extracardiac, stemming from an increase in systemic venous capacity, which reduces venous return and, consequently, cardiac workload. nih.gov
Another sydnonimine, pirsidomine, evaluated in anesthetized dogs, similarly showed a dose-dependent decrease in both the preload and afterload of the heart, a reduction in total peripheral resistance, and a fall in cardiac oxygen consumption. nih.gov This profile is consistent with a primary mechanism of peripheral vasodilation.
Canine models of specific cardiovascular diseases have also been employed. In a model of acute myocardial ischemia induced by coronary artery ligation, molsidomine was shown to favorably alter regional myocardial blood flow. nih.gov Specifically, it improved the blood flow ratio between the endocardial and epicardial layers in the infarcted area, an effect attributed to the reduction in extravascular factors of coronary resistance, such as the decrease in end-diastolic pressure. nih.gov
| Parameter | Observed Effect | Reference |
|---|---|---|
| Arterial Blood Pressure | Sustained Decrease | nih.gov |
| Left Ventricular End-Diastolic Pressure (LVEDP) | Long-lasting Decrease | nih.gov |
| Mean Pulmonary Artery Pressure | Long-lasting Decrease | nih.gov |
| Left Ventricular Volumes | Decrease | nih.gov |
| Left Ventricular Contractility (dp/dt max) | No significant change | nih.gov |
| Total Peripheral Resistance | Decrease | nih.gov |
| Myocardial Blood Flow (Ischemic Border Zone) | Improved Endo/Epi Ratio | nih.gov |
Disease Models Mimicking Cardiovascular Pathophysiology
To investigate the therapeutic potential of this compound and related compounds, researchers utilize various preclinical models that replicate the pathophysiology of human cardiovascular diseases. These models are essential for understanding drug efficacy in a disease context.
A key model is acute myocardial infarction, often induced in dogs by the ligation of a coronary artery, such as the left anterior descending artery. nih.gov This procedure creates a well-defined ischemic area, allowing for the study of drug effects on myocardial blood flow and tissue viability. In this model, molsidomine was found to improve the perfusion ratio in the border zone of the infarction, suggesting a beneficial redistribution of blood flow to ischemic tissues. nih.gov This effect is primarily linked to its ability to reduce cardiac preload. nih.govnih.gov
The clinical scenario of restenosis following coronary angioplasty also serves as a disease model. ahajournals.orgnih.gov The mechanisms of restenosis involve platelet aggregation and smooth muscle cell proliferation, processes that can be inhibited by nitric oxide. nih.gov Studies have investigated the use of Linsidomine (this compound) and Molsidomine in this context, finding that pretreatment was associated with a modest improvement in the immediate and long-term angiographic results compared to other vasodilators, primarily due to potent vasodilator effects. ahajournals.orgnih.gov
| Disease Model | Animal/System | Key Pathophysiology | Observed Effect/Relevance of Sydnonimines | Reference |
|---|---|---|---|---|
| Acute Myocardial Infarction | Anesthetized Dog | Coronary artery ligation leading to ischemia. | Improved endocardial/epicardial blood flow ratio in the ischemic zone. | nih.gov |
| Renal Hypertension | Rat (e.g., 2K1C model) | Activation of the renin-angiotensin system. | Relevant for testing direct vasodilators that are independent of endothelial function. | researchgate.net |
| Genetic Hypertension | Rat (e.g., SHR) | Inherited traits leading to high blood pressure and endothelial dysfunction. | Direct NO donors can bypass impaired endothelium-derived relaxing factor (EDRF) pathways. | icm.edu.plnih.govnih.gov |
| Post-Angioplasty Restenosis | Human Clinical Trial | Vascular injury, platelet aggregation, smooth muscle proliferation. | Improved immediate and long-term minimal lumen diameter. | ahajournals.orgnih.gov |
Ex Vivo Analysis of this compound's Biological Effects
Tissue-Level Analysis of Vasodilatory Responses
Ex vivo studies using isolated vascular tissues are fundamental for elucidating the direct mechanism of action of vasoactive compounds, independent of systemic neurohormonal influences. The vasodilatory effects of this compound (SIN-1) have been extensively characterized in such systems.
Experiments on isolated circular strips of bovine coronary arteries demonstrated that SIN-1 induces vascular relaxation in close association with an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov This finding suggests that, like other nitrovasodilators, the relaxation is mediated by the stimulation of soluble guanylate cyclase. nih.gov A critical distinction was observed between SIN-1 and nitroglycerin. The effect of nitroglycerin was dependent on the presence of cysteine, whereas SIN-1 was fully active even in its absence. nih.gov Furthermore, prolonged exposure to nitroglycerin induced tolerance in the coronary strips, a phenomenon that was not observed with SIN-1. nih.gov SIN-1 remained fully effective in nitroglycerin-tolerant tissues. nih.gov
Similar results were obtained using isolated aortic rings from rats. nih.gov SIN-1 produced a dose-dependent, endothelium-independent relaxation. nih.gov Aortic rings made tolerant to nitroglycerin through either in vitro or in vivo treatment showed no significant cross-tolerance to the effects of SIN-1. nih.gov This lack of tolerance and cross-tolerance highlights a key pharmacological advantage of this compound, as it directly stimulates guanylate cyclase without the need for the enzymatic conversion that is required for organic nitrates and is implicated in the development of tolerance. ahajournals.orgnih.gov
Ex Vivo Tissue Permeation and Distribution Methodologies
Pharmacokinetic studies of Linsidomine (this compound) reveal that it is eliminated from plasma very rapidly, with a half-life of 12 to 20 minutes, and is cleared mainly by extrarenal pathways. nih.gov This rapid clearance suggests extensive distribution and metabolism. The parent compound, Molsidomine, is known to be extensively metabolized by the liver to form this compound (SIN-1). nih.govdrugbank.com
Standard ex vivo methodologies to directly assess tissue distribution involve incubating isolated tissue preparations with the compound of interest. Following incubation, tissues would be homogenized and analyzed using techniques like liquid chromatography-mass spectrometry to quantify the amount of the compound that has permeated and accumulated. Such studies would provide tissue:plasma partition coefficients (Kp), which are crucial indicators of the extent of tissue distribution. longdom.org For a highly metabolized compound like this compound, these studies would also assess the rate of degradation within different tissue homogenates (e.g., from the liver, kidney, or gut) to identify primary sites of metabolism.
Methodological Considerations in Preclinical Research on this compound
Integration of In Silico, In Vitro, and In Vivo Data
A modern approach in drug development involves the integration of data from computational (in silico), laboratory (in vitro), and whole-organism (in vivo) studies to create a comprehensive understanding of a drug's behavior. parexel.comresearchgate.net This paradigm is crucial for a compound like this compound to predict human pharmacokinetics and pharmacodynamics from preclinical data.
The cornerstone of this integration is often Physiologically Based Pharmacokinetic (PBPK) modeling. nih.govnih.gov A PBPK model for this compound would incorporate data from multiple sources:
In Silico Data: Physicochemical properties of this compound, such as its molecular weight, pKa, and solubility, would be used as initial inputs for the model.
In Vitro Data: Key biological parameters would be derived from laboratory experiments. This includes metabolic stability data from liver microsomes, which informs its hepatic clearance, and data on its rapid degradation in plasma. nih.govnih.gov The vasodilatory potency (EC50) determined from ex vivo aortic ring studies provides the essential pharmacodynamic parameters. nih.govnih.gov
In Vivo Data: Pharmacokinetic profiles obtained from animal models, such as the anesthetized dog, provide real-world data on absorption, distribution, metabolism, and excretion (ADME). nih.gov These profiles are used to build and validate the PBPK model, ensuring it accurately simulates the compound's behavior in a complex biological system.
Another important concept is the development of an In Vitro-In Vivo Correlation (IVIVC). dissolutiontech.comdissolutiontech.com A Level A IVIVC, the highest level of correlation, establishes a point-to-point relationship between an in vitro property (like the rate of NO release) and an in vivo response (like the resulting plasma concentration or hemodynamic effect). dissolutiontech.com By integrating these datasets, researchers can build predictive models that simulate drug behavior under various conditions, explore potential drug-drug interactions, and extrapolate findings from animals to humans, thereby guiding the design of clinical trials more effectively. researchgate.netnih.gov
| Data Source | Type of Data | Purpose in Integrated Model | Reference |
|---|---|---|---|
| In Silico | Physicochemical properties (pKa, solubility, LogP) | Provides fundamental inputs for PBPK models to predict absorption and distribution. | parexel.com |
| In Vitro | Metabolic stability (liver microsomes, plasma) | Quantifies clearance rates for pharmacokinetic prediction. | nih.govnih.gov |
| Vasodilatory potency (EC50 in isolated arteries) | Defines the concentration-effect relationship for pharmacodynamic modeling. | nih.govnih.gov | |
| In Vivo | Plasma concentration-time profiles (animal models) | Used to build, verify, and refine the overall PBPK model structure. | nih.gov |
| Hemodynamic responses (blood pressure, heart rate in animal models) | Validates the pharmacodynamic component of the integrated model. | nih.govnih.gov |
Validation and Reproducibility in Preclinical Study Design
Information regarding the specific validation and reproducibility of preclinical study designs for the chemical compound this compound is not available in publicly accessible scientific literature. While this compound is identified as a sydnonimine derivative and a nitric oxide (NO) donor with anti-ischemic properties, detailed research findings from its preclinical pharmacological investigations, including data on the validation of animal models and the reproducibility of study outcomes, have not been published. ncats.iopatsnap.com
Structure Activity Relationships and Comparative Pharmacology of Sydnonimine Nitric Oxide Donors
Comparative Analysis of Darsidomine with Related Sydnonimines
This compound is often discussed in comparison to other prominent sydnonimine NO donors, particularly Molsidomine (B1677406) and its active metabolite, SIN-1. These compounds share the core sydnonimine scaffold but differ in their substituents, leading to variations in their pharmacological profiles. mdpi.com
Molsidomine is a well-established sydnonimine prodrug that undergoes metabolism in the liver to form its active metabolite, linsidomine, also known as SIN-1. wikipedia.orgnih.govdrugbank.com SIN-1 is the species primarily responsible for NO release. wikipedia.orgwikipedia.org this compound, like SIN-1, functions as a direct NO donor. researchgate.netncats.io
A key similarity among these sydnonimines is their mechanism of action involving the release of NO, which leads to the relaxation of vascular smooth muscle and subsequent vasodilation. ontosight.aiwikipedia.orgdrugbank.comontosight.ai This NO release does not typically require enzymatic bioactivation in the arterial wall for SIN-1, distinguishing their mechanism from some other nitrovasodilators. researchgate.net
Pharmacological differences arise from their distinct structural features. While Molsidomine is a prodrug requiring metabolic activation, this compound and SIN-1 are active NO-releasing species. researchgate.netwikipedia.orgwikipedia.org Studies comparing SIN-1 and Molsidomine in platelet aggregation models showed that SIN-1 was significantly more potent in inhibiting platelet aggregation and thromboxane (B8750289) A2 formation compared to Molsidomine, which was nearly without effect in human platelet-rich plasma. nih.gov SIN-1 was also found to be considerably more potent than Molsidomine in activating platelet guanylate cyclase and inhibiting platelet activating factor-induced aggregation in vitro. nih.gov While direct quantitative comparisons of this compound's potency and duration against Molsidomine and SIN-1 were not extensively detailed with specific data in the provided snippets, the structural variations suggest differing pharmacokinetic and pharmacodynamic properties.
The core sydnonimine structure is essential for NO release. Substituents on this scaffold significantly influence the compound's potency, duration of action, and other pharmacological characteristics. mdpi.com this compound possesses a sydnone (B8496669) imine backbone substituted with a cis-2,6-dimethylpiperidino group. ontosight.ai This specific configuration is considered crucial for its pharmacological effects. ontosight.ai
In the context of sydnonimines generally, the presence of a saturated nitrogen heterocyclic subunit linked to the sydnone imine scaffold via an N-N bond has been associated with improved pharmacological profiles, including potentially longer duration of action. mdpi.com Molsidomine features a morpholine (B109124) substituent ontosight.aiuni.lu, while this compound has the cis-2,6-dimethylpiperidino group ontosight.ai. These differing substituents likely contribute to variations in factors such as lipophilicity, metabolic stability, and the rate of NO release, thereby impacting their respective potencies and durations of action. SAR studies aim to elucidate these relationships by systematically altering substituents and observing the resulting changes in biological activity. slideshare.net
Exploration of this compound Analogues
The investigation of this compound analogues involves systematic modifications to its chemical structure to explore the impact of these changes on its properties, particularly NO release and desired biological activities.
Systematic structural modifications of sydnonimine scaffolds, including those related to this compound, are performed to optimize their NO-donating properties. These modifications can involve altering the substituent on the sydnone imine ring or modifying the sydnone imine core itself. The rate and extent of NO release from sydnonimines can be influenced by factors such as the electronic and steric properties of the substituents. While specific detailed data on systematic modifications of this compound analogues and their precise impact on NO release rates were not provided in the search results, studies on related sydnonimines demonstrate that structural changes can fine-tune NO release profiles. For instance, modifying the N-substituent can affect the stability of the sydnonimine ring and the subsequent decomposition leading to NO generation.
Discovery of Novel Sydnonimine Scaffolds
De Novo Design and Synthesis of Chemically Diverse Nitric Oxide Donors
The development of nitric oxide donors, including the sydnonimine class, involves the design and synthesis of molecules capable of releasing NO under physiological conditions. Sydnonimines are mesoionic heterocyclic compounds known for their biological activities, largely attributed to their NO-donating properties. The core sydnonimine structure allows for the delocalization of betaine (B1666868) charges, contributing to their unique reactivity.
While specific details on the de novo design process leading directly to this compound are not extensively detailed in the available information, its structure places it within the context of designed sydnonimine derivatives. The synthesis of sydnonimine compounds generally involves the construction of the characteristic 1,2,3-oxadiazol-3-ium-5-olate ring system. Variations in substituents, such as the cis-2,6-dimethylpiperidino group in this compound, are explored to modulate pharmacological properties. Research in this area focuses on creating chemically diverse analogs to investigate how structural changes impact NO release kinetics and biological activity. For instance, studies have explored the synthesis of bicyclic sydnonimine derivatives and phenyl sydnones to understand the effect of different ring systems and substituents on NO donor activity.
Preliminary Pharmacological Screening of Emerging Analogs
Preliminary pharmacological screening of sydnonimine analogs aims to evaluate their NO-donating capacity and resulting biological effects. The NO-releasing activity of these compounds can be assessed through various methods, such as measuring nitrite (B80452) concentration using the Griess reagent, as demonstrated in studies with phenyl sydnones.
This compound has been characterized primarily for its vasodilatory properties, particularly its ability to cause selective dilation of the coronary artery. This effect is mediated by the relaxation of vascular smooth muscle, a common mechanism for NO donors. Comparative studies within the sydnonimine class highlight differences in activity and metabolic pathways. For example, Molsidomine, another sydnonimine, is a prodrug that is metabolized to its active form, 3-morpholinosydnonimine (SIN-1), which then releases NO and superoxide. In contrast, this compound is mentioned as the active hydrolyzed form of Pirsidomine, suggesting a metabolic relationship where Pirsidomine serves as a prodrug for this compound's activity.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and characterizing Darsidomine in academic research?
- Methodological Answer : Synthesis should follow reproducible protocols with detailed documentation of reaction conditions (e.g., temperature, catalysts, solvents). Characterization requires spectroscopic data (NMR, IR, mass spectrometry) and purity analysis (HPLC, elemental analysis). For novel compounds, provide crystallographic data (e.g., via Cambridge Structural Database ). Experimental sections must avoid redundancy with tables/figures and prioritize clarity for replication .
- Data Example :
| Parameter | Value/Description | Instrumentation Used |
|---|---|---|
| Yield | 78% | Gravimetric analysis |
| Melting Point | 152–154°C | Differential Scanning Calorimetry |
| Purity (HPLC) | ≥99% | C18 column, UV detection |
Q. How should researchers design dose-response experiments to evaluate this compound’s efficacy in preclinical models?
- Methodological Answer : Use a logarithmic dose range (e.g., 0.1–100 µM) with positive/negative controls. Employ blinded randomization to reduce bias. Statistical power analysis must justify sample sizes. Data should include EC50/IC50 values, confidence intervals, and dose-response curves. Adhere to ethical guidelines for animal/human studies, as outlined in biomedical research frameworks .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological profiles of this compound across studies?
- Methodological Answer : Conduct a systematic review to identify variability sources (e.g., assay conditions, cell lines, or batch effects). Validate findings via independent replication studies under standardized protocols. Use meta-analysis to quantify heterogeneity (I² statistic) and subgroup analyses to isolate confounding factors . For computational studies, ensure hyperparameters (e.g., force fields in molecular dynamics) align with experimental conditions .
- Data Example :
| Study | EC50 (µM) | Assay Type | Cell Line |
|---|---|---|---|
| A | 2.1 ± 0.3 | Fluorescence | HEK293 |
| B | 5.4 ± 1.2 | Radioligand | CHO-K1 |
Q. What computational strategies are optimal for modeling this compound’s interaction with target receptors?
- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations (e.g., GROMACS) to assess binding stability. Validate predictions using experimental mutagenesis or cryo-EM data. Leverage transfer learning frameworks (e.g., unified text-to-text transformers ) to analyze structural databases (e.g., Protein Data Bank) for analogous ligand-receptor interactions.
Q. How can researchers ensure the robustness of this compound’s toxicological data across diverse biological systems?
- Methodological Answer : Implement cross-species validation (e.g., zebrafish, murine, and human organoids). Use multi-omics approaches (transcriptomics, proteomics) to identify conserved toxicity pathways. Apply machine learning models (e.g., RoBERTa ) to mine literature for mechanistic patterns. Data must include LD50/NOAEL values and histopathological assessments .
Methodological Best Practices
- Literature Review : Use BIOSIS Previews or PubMed to identify knowledge gaps. Cite primary sources for compound identity and prior findings, avoiding over-reliance on reviews .
- Data Reproducibility : Share raw data and code via repositories (e.g., Zenodo). Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) .
- Research Question Formulation : Align questions with hypotheses using frameworks like FLOAT (Focus, Literature, Objectives, Analysis, Timeframe) . Avoid overly broad/narrow scopes (e.g., "How does this compound affect cells?" vs. "How does 10 µM this compound alter ERK phosphorylation in NSCLC cells?") .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
